N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide
Description
N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a nitrophenyl group
Properties
IUPAC Name |
N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3S/c1-10-4-5-11(7-14(10)20(22)23)13-9-24-16(18-13)19-15(21)12-3-2-6-17-8-12/h2-9H,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHMXOUTNYCGJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CN=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring through the cyclization of appropriate precursors, followed by the introduction of the nitrophenyl and pyridine carboxamide groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the thiazole or pyridine rings.
Scientific Research Applications
N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-2-carboxamide
- N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide
Uniqueness
N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the carboxamide group on the pyridine ring can significantly influence the compound’s reactivity and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
